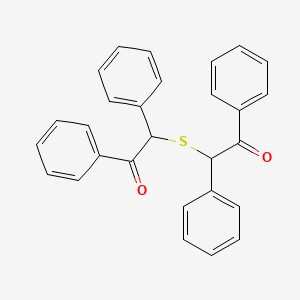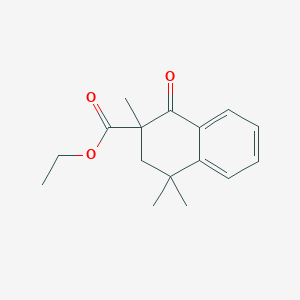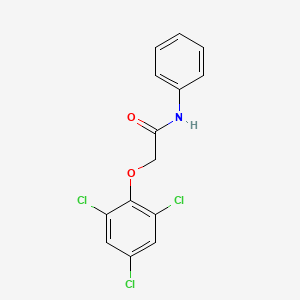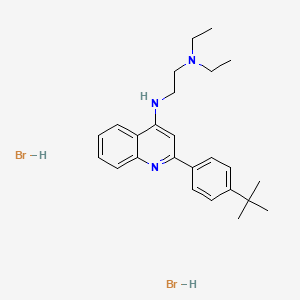
1-Phenylphenacyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenylphenacyl sulfide is an organic compound with the molecular formula C28H22O2S It is a member of the sulfide family, characterized by the presence of a sulfur atom bonded to two phenyl groups
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenylphenacyl sulfide can be synthesized through several methods. One common approach involves the reaction of phenacyl bromide with thiophenol in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or acetone, and the product is purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions: 1-Phenylphenacyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfide to thiols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydroxide, ethanol, acetone.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted phenacyl derivatives.
科学的研究の応用
1-Phenylphenacyl sulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfoxides and sulfones.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Phenylphenacyl sulfide involves its interaction with various molecular targets. In oxidation reactions, the sulfur atom undergoes a change in oxidation state, leading to the formation of sulfoxides and sulfones. These reactions often involve the transfer of oxygen atoms from oxidizing agents to the sulfur atom in the compound .
類似化合物との比較
Phenylphenacyl chloride: Similar structure but contains a chlorine atom instead of sulfur.
Phenylphenacyl bromide: Similar structure but contains a bromine atom instead of sulfur.
Phenylphenacyl thiol: Contains a thiol group instead of a sulfide group.
Uniqueness: 1-Phenylphenacyl sulfide is unique due to the presence of the sulfur atom, which imparts distinct chemical properties compared to its halogenated analogs. The sulfur atom allows for a wider range of chemical reactions, including oxidation to sulfoxides and sulfones, which are not possible with halogenated compounds .
特性
CAS番号 |
106991-84-8 |
|---|---|
分子式 |
C28H22O2S |
分子量 |
422.5 g/mol |
IUPAC名 |
2-(2-oxo-1,2-diphenylethyl)sulfanyl-1,2-diphenylethanone |
InChI |
InChI=1S/C28H22O2S/c29-25(21-13-5-1-6-14-21)27(23-17-9-3-10-18-23)31-28(24-19-11-4-12-20-24)26(30)22-15-7-2-8-16-22/h1-20,27-28H |
InChIキー |
RJCISMJZIFOITC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B11940569.png)

![2,3-Dimethoxy-5,6,8a,9,12,12a-hexahydroisoindolo[1,2-a]isoquinolin-8(12bH)-one](/img/structure/B11940574.png)


![2,3,4,5-Tetrachloro-6-[(2,3-dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B11940583.png)





![7-Hydroxy-6h-benzo[7]annulen-6-one](/img/structure/B11940613.png)

